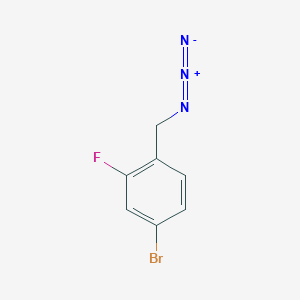

1-(Azidomethyl)-4-bromo-2-fluorobenzene

Beschreibung

1-(Azidomethyl)-4-bromo-2-fluorobenzene is a halogenated aromatic compound featuring an azidomethyl group (-CH₂N₃), a bromine atom at the para position, and a fluorine atom at the ortho position relative to the azidomethyl group. This structural configuration imparts unique reactivity, enabling its use as a versatile intermediate in organic synthesis, particularly in click chemistry applications . The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles, while the bromo substituent serves as a site for further functionalization (e.g., cross-coupling reactions). Its selective reactivity makes it valuable for synthesizing complex molecules, including pharmaceuticals and materials science derivatives .

Eigenschaften

Molekularformel |

C7H5BrFN3 |

|---|---|

Molekulargewicht |

230.04 g/mol |

IUPAC-Name |

1-(azidomethyl)-4-bromo-2-fluorobenzene |

InChI |

InChI=1S/C7H5BrFN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 |

InChI-Schlüssel |

PLEZGHVRLOYFRD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)F)CN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-bromo-2-fluorobenzene can be synthesized through a multi-step process:

Bromination: The starting material, 2-fluorotoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-fluorotoluene.

Azidation: The bromomethyl group is then converted to an azidomethyl group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach involves optimizing the above synthetic routes for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azidomethyl)-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Coupling Reactions: The bromine substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Copper(I) catalysts and alkyne reagents under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Coupling Reactions: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate.

Major Products:

Triazoles: From azide-alkyne cycloaddition.

Amines: From reduction of the azide group.

Biaryl Compounds: From cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

1-(Azidomethyl)-4-bromo-2-fluorobenzene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via click chemistry and cross-coupling reactions.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Potential use in drug discovery for the synthesis of pharmacologically active compounds.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.

Wirkmechanismus

The compound’s reactivity is primarily driven by the azide and bromine substituents:

Azide Group: Participates in cycloaddition reactions, forming stable triazole rings. This is facilitated by the electron-withdrawing nature of the fluorine and bromine atoms, which activate the azide group.

Bromine Atom: Acts as a leaving group in nucleophilic substitution and cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Vergleich Mit ähnlichen Verbindungen

Halogen Substituents in the Para Position

- 1-(Azidomethyl)-4-bromobenzene (2e): Lacks the ortho-fluorine substituent.

- 1-(Azidomethyl)-4-chlorobenzene and 1-(Azidomethyl)-4-iodobenzene : Chlorine (smaller size, moderate electronegativity) and iodine (larger size, polarizable) alter steric and electronic profiles. Iodine’s polarizability may improve cross-coupling efficiency but reduce azide stability .

Ortho-Fluorine Substituents

- 1-(Azidomethyl)-2-fluorobenzene : Contains only an ortho-fluorine atom. The electron-withdrawing fluorine increases azide reactivity in CuAAC but introduces steric hindrance, leading to moderate synthesis yields (55.8%) .

- 4-(Azidomethyl)-1,2-difluoro-benzene : Dual fluorine substituents amplify electron-withdrawing effects, accelerating CuAAC while maintaining high synthesis yields (93%) due to optimized reaction conditions .

Reactivity in Click Chemistry

- Target Compound vs. However, steric effects may reduce alkyne accessibility, requiring optimized conditions .

- Comparison with 4-Azido-1-bromo-2-(trifluoromethyl)benzene : The trifluoromethyl group (-CF₃) exerts stronger electron-withdrawing effects than fluorine, further accelerating CuAAC. However, -CF₃’s bulkiness may complicate regioselectivity in subsequent reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.